molecular formula C7H5BrF2 B117505 3,5-Difluorobenzyl bromide CAS No. 141776-91-2

3,5-Difluorobenzyl bromide

Cat. No. B117505
Key on ui cas rn: 141776-91-2
M. Wt: 207.01 g/mol
InChI Key: KVSVNRFSKRFPIL-UHFFFAOYSA-N
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Patent
US06287646B1

Procedure details

A 120 ml portion of 48% hydrobromic acid was added to 120 g of 3,5-difluorobenzyl alcohol. At room temperature, 120 ml of sulfuric acid was added dropwise thereto, and the mixture after the dropwise addition was stirred for 3 hours. The reaction solution was poured onto crashed ice, extracted with 600 ml of hexane, washed with water and saturated brine in that order and then dried with anhydrous sodium sulfate. By evaporating the solvent, 176 g of 3,5-difluorobenzyl bromide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].[F:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([F:11])[CH:10]=1)[CH2:6]O>S(=O)(=O)(O)O>[F:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([F:11])[CH:10]=1)[CH2:6][Br:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
120 g
Type
reactant
Smiles
FC=1C=C(CO)C=C(C1)F
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture after the dropwise addition
ADDITION
Type
ADDITION
Details
The reaction solution was poured
EXTRACTION
Type
EXTRACTION
Details
extracted with 600 ml of hexane
WASH
Type
WASH
Details
washed with water and saturated brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
By evaporating the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(CBr)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 176 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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